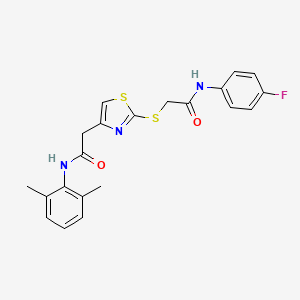
N-(2,6-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,6-dimethylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound characterized by its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H20F N3O2S, with a molecular weight of approximately 345.42 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
1. Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the presence of electron-withdrawing groups such as fluorine on the phenyl ring enhances the anticancer activity of these compounds.
A study conducted by Evren et al. (2019) showed that thiazole-linked thioacetamides demonstrated strong selectivity against cancer cell lines, with IC50 values indicating effective cytotoxicity against A549 human lung adenocarcinoma cells . The compound's structure suggests that the thiazole ring plays a crucial role in mediating these effects.
2. Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. In models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ), certain thiazole compounds exhibited significant protective effects against seizures. The SAR studies indicated that para-halogenated phenyl groups attached to the thiazole ring contributed to enhanced anticonvulsant activity .
3. Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the phenyl and thiazole rings significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Para-substitution with F | Increases anticancer activity |
| Methyl group at position 4 | Enhances cytotoxicity |
| Presence of thioether group | Improves solubility and bioavailability |
The presence of the 4-fluorophenyl group is particularly noteworthy, as it has been associated with increased potency in various biological assays.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of similar thiazole derivatives on various cancer cell lines, demonstrating that compounds with methyl substitutions showed improved IC50 values compared to standard treatments like doxorubicin .
- Anticonvulsant Testing : Another investigation focused on the anticonvulsant properties of thiazole derivatives, where certain compounds exhibited protective effects at lower doses than traditional medications .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S2/c1-13-4-3-5-14(2)20(13)25-18(26)10-17-11-28-21(24-17)29-12-19(27)23-16-8-6-15(22)7-9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNCXQMTWIODIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














